butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate
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Overview
Description
The compound is an ester derived from a dihydropyridine and a benzoic acid. Dihydropyridines are a class of compounds which are often used in medicinal chemistry due to their biological activity . Benzoic acid derivatives are also widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method . The ester could be formed through a standard esterification reaction .Molecular Structure Analysis
The molecular structure would be based on the dihydropyridine and benzoic acid structures, with the ester linking the two. Dihydropyridines are six-membered rings with one nitrogen, four carbons, and one double bond . Benzoic acid is a simple aromatic carboxylic acid .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester could be hydrolyzed to yield the carboxylic acid and alcohol. The dihydropyridine ring could potentially undergo further reactions .Physical and Chemical Properties Analysis
Again, without specific data, it’s challenging to predict the physical and chemical properties. As an organic compound, it would likely be soluble in organic solvents .Scientific Research Applications
Synthesis and Material Applications
- Polymer Synthesis: Compounds with structural similarities are used in the synthesis of polyamides, demonstrating applications in creating materials with high thermal stability and solubility in various solvents. These materials can form transparent, flexible, and tough films, indicating potential use in coatings, films, and advanced material applications (Hsiao et al., 2000).
Pharmaceutical Chemistry
- Drug Synthesis: Similar chemical entities serve as intermediates in the synthesis of orally active antagonists, showcasing their role in the development of therapeutic agents. For example, a practical synthesis method for a CCR5 antagonist highlights the utility of these compounds in pharmaceutical manufacturing processes (Ikemoto et al., 2005).
Organic Chemistry and Catalysis
- Organic Synthesis: The chemical structures similar to the query compound are involved in the synthesis of novel organic compounds, such as dihydroxylation of benzoate esters or annulation reactions. These reactions are pivotal for creating complex molecules with specific functional groups, underscoring the chemical's utility in organic synthesis and catalysis (Fabris et al., 2009).
Advanced Applications
- Material Science: Certain compounds with related structures are utilized in material science, for instance, in the creation of liquid crystalline polymers. These polymers' synthesis and characterization, such as their tacticity and mesomorphic behavior, contribute to developing advanced materials with specific optical and physical properties (Hellermark et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, indicating a broad range of potential molecular and cellular effects .
Properties
IUPAC Name |
butyl 4-[(5-ethoxy-1-methyl-4-oxopyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-4-6-11-27-20(25)14-7-9-15(10-8-14)21-19(24)16-12-17(23)18(26-5-2)13-22(16)3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCITRUYPIMEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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